4-Amino-5-oxo-5-phenylmethoxypentanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14NO4- |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
4-amino-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/p-1 |
InChI Key |
HFZKKJHBHCZXTQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Amino 5 Oxo 5 Phenylmethoxypentanoate
Classical and Modern Esterification Techniques for Carboxylic Acids
The formation of the benzyl (B1604629) ester at the γ-position of glutamic acid is a key transformation that can be achieved through several methods, with acid catalysis being the most direct approach.
The direct esterification of L-glutamic acid with benzyl alcohol is a well-established method. Typically, this reaction is performed in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a solvent that allows for the azeotropic removal of water, thereby driving the reaction equilibrium toward the product. Solvents like toluene or cyclohexane are often employed with a Dean-Stark apparatus. acs.org
A significant drawback of this method is the potential for racemization at the α-carbon, which can be considerable under harsh acidic conditions and elevated temperatures. acs.org To address the challenge of selectivity between the α- and γ-carboxyl groups, modern catalytic systems have been developed. Research has shown that the use of certain Lewis acids can greatly enhance selectivity. For instance, copper(II) chloride (CuCl₂) has been demonstrated to be a highly effective promoter for the selective γ-esterification. researchgate.netepa.gov The mechanism involves the coordination of the Cu²⁺ ion to the α-amino and α-carboxyl groups, which increases the acidity of the α-carboxyl group. This electronic effect deactivates the α-carboxyl group towards esterification, thus directing the benzyl alcohol to react preferentially at the γ-position. researchgate.net This autocatalytic process can achieve excellent selectivity and high yields. epa.gov
Optimizing the synthesis of L-glutamic acid γ-benzyl ester requires careful control over several parameters to maximize yield and chemical purity while minimizing side products and racemization.
Catalyst Selection: The choice of catalyst is paramount for selectivity. While traditional Brønsted acids like p-TsOH are effective, Lewis acids offer superior control. A comparative study of different metal chlorides found CuCl₂ to be the superior catalyst for γ-selectivity. researchgate.net
| Catalyst | Yield of γ-benzyl ester (%) | Selectivity for γ-benzyl ester (%) |
|---|---|---|
| CuCl₂ | 95.3 | 100 |
| FeCl₃ | 85.6 | 100 |
| ZnCl₂ | 82.3 | 100 |
| CoCl₂ | 70.5 | 100 |
Data adapted from a study on metal chloride-promoted esterification, highlighting the superior performance of CuCl₂. researchgate.net
Solvent and Temperature: To mitigate racemization, which is often exacerbated by high temperatures, the reaction can be conducted in solvents like cyclohexane at reflux. This allows for efficient water removal via a Dean-Stark trap while maintaining a more moderate temperature compared to higher-boiling solvents like toluene. acs.org One optimized, multigram-scale procedure involves heating L-glutamic acid with 5 equivalents of benzyl alcohol and 1.2 equivalents of p-TsOH in refluxing cyclohexane for 6 hours. acs.org
Reaction Time: The duration of the reaction is a critical factor. Insufficient time leads to low conversion, while excessively long reaction times can increase the risk of side-product formation and racemization. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential for determining the optimal endpoint. nih.gov
Stereoselective Synthesis of Enantiomers and Diastereomers of 4-Amino-5-oxo-5-phenylmethoxypentanoate
Since the primary synthetic route starts with enantiomerically pure L-glutamic acid, the main stereochemical challenge is the retention of the existing chiral center. However, in the broader context of amino acid synthesis, several methods exist for establishing stereochemistry de novo, which are relevant for producing various derivatives.
Chiral auxiliaries are powerful tools for controlling stereochemistry in the synthesis of amino acids. These are chiral molecules that are temporarily incorporated into a substrate, direct a stereoselective transformation, and are subsequently removed. For the synthesis of α-amino acids, approaches often start from a glycine equivalent attached to a chiral auxiliary. acs.orgnih.gov
One such strategy involves the alkylation of chiral imide enolates. acs.org For example, a new auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has been developed that employs a "chiral relay" network to enhance the diastereoselectivity during the alkylation of its C6 enolate. rsc.org While not applied directly to the synthesis of the target compound from achiral precursors, these methods represent a fundamental strategy for creating the core amino acid structure with a specific stereochemistry.
Asymmetric catalysis offers a more efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. researchgate.net This field has become a cornerstone of modern organic synthesis for producing optically active amino acids. researchgate.net
Chiral aldehyde catalysis, for instance, has proven effective for the asymmetric α-functionalization of N-unprotected amino acid esters. frontiersin.org This approach can mimic biological processes and provides excellent stereoselective control. Catalysts derived from chiral BINOL aldehydes are particularly successful. frontiersin.org Similarly, other catalytic systems are used for various transformations, including enantioselective hydrogenations and Mannich-type reactions, to build the chiral amino acid framework. researchgate.net These catalytic methods are instrumental in the synthesis of a wide array of non-proteinogenic amino acids and their derivatives, providing access to diverse stereoisomers. nih.gov
Multi-Component Reactions (MCRs) Incorporating this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. beilstein-journals.org Classical MCRs like the Ugi, Passerini, and Bucherer–Bergs reactions are often used to synthesize heterocyclic structures and peptide-like molecules. beilstein-journals.org
While there is limited literature on the direct use of this compound as a building block in MCRs, the underlying glutamic acid scaffold is relevant. For instance, the Bucherer–Bergs reaction is a versatile MCR that produces hydantoins, which are considered masked amino acid functionalities. beilstein-journals.org Furthermore, MCRs have been developed to synthesize γ-lactam derivatives, which are structurally related to the cyclized form of glutamic acid (pyroglutamic acid). nih.gov These reactions demonstrate the potential of MCRs to construct scaffolds that are structurally analogous to glutamic acid derivatives, offering alternative and efficient synthetic routes to complex molecules with similar backbones.
Ugi-Type Reactions and Their Adaptations for Amino Acid Derivatives
The Ugi four-component condensation (U-4CC) is a powerful tool for the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org While the classical Ugi reaction typically yields α-amino acid derivatives, modifications and adaptations of this reaction can be envisioned for the synthesis of more complex structures like this compound.
A plausible Ugi-type approach to a precursor of the target molecule could involve a bifunctional starting material. For instance, a keto-acid or a keto-aldehyde could be employed as one of the components. The general mechanism of the Ugi reaction involves the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and the carboxylic acid to form an α-acylamino amide. organic-chemistry.org To construct the gamma-amino ester backbone of the target compound, a non-classical Ugi reaction could be designed. One hypothetical pathway might involve the reaction of a protected amino aldehyde, a suitable carboxylic acid, an isocyanide, and a component that would introduce the keto-ester functionality.
The versatility of the Ugi reaction allows for the generation of diverse molecular scaffolds, making it a valuable method in combinatorial chemistry and drug discovery for creating libraries of peptide-like molecules. wikipedia.org
Passerini and Strecker Synthesis Modalities for Analogues
Passerini Reaction: The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy carboxamides. organic-chemistry.org This reaction is particularly useful for synthesizing α-hydroxy carboxamides. While not directly yielding a gamma-amino keto ester, the Passerini reaction can be a key step in a multi-step synthesis of analogues. For instance, a precursor containing a carbonyl group could be functionalized using the Passerini reaction, followed by subsequent transformations to introduce the amino group at the gamma position. The reaction is typically performed in aprotic solvents at room temperature with high concentrations of reactants. organic-chemistry.org
Strecker Synthesis: The Strecker synthesis is a well-established method for producing α-amino acids from an aldehyde, ammonia (or an amine), and cyanide. The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid. The classical Strecker synthesis yields racemic α-amino acids. While this method is primarily used for α-amino acids, its principles could be adapted for the synthesis of precursors to gamma-amino acids. For example, a suitably substituted aldehyde could undergo a Strecker-type reaction, and the resulting aminonitrile could be further elaborated to introduce the keto-ester functionality.
| Reaction | Components | Product Type | Relevance to Target Compound |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amides wikipedia.org | Potential for modified versions to build the gamma-amino ester backbone. |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamides organic-chemistry.org | Synthesis of functionalized precursors for subsequent amination. |
| Strecker Synthesis | Aldehyde, Amine/Ammonia, Cyanide | α-Amino Acids | Adaptation for synthesizing gamma-amino acid precursors. |
Advanced Synthetic Strategies and Process Intensification
Modern synthetic chemistry is increasingly focused on developing more efficient, scalable, and sustainable processes. Advanced strategies such as continuous flow chemistry, microwave-assisted organic synthesis, and mechanochemistry offer significant advantages over traditional batch methods.
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several benefits, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability.
For the synthesis of amino acid derivatives, continuous flow methods have been successfully applied to peptide synthesis, allowing for reduced reaction times and minimized use of excess reagents. A flow process for synthesizing this compound could involve the sequential introduction of starting materials into a heated and pressurized reactor system. This would enable precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity of the final product. The modular nature of flow chemistry also allows for the integration of in-line purification steps, further streamlining the synthetic process.
Microwave-Assisted Organic Synthesis (MAOS) in Reaction Acceleration
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity. rsc.org The heating mechanism in MAOS is based on the interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. acs.org
The application of MAOS to the synthesis of this compound could significantly accelerate key steps, such as the formation of the carbon-nitrogen bond or the esterification. For instance, a multicomponent reaction like the Ugi or Passerini reaction could be performed under microwave irradiation to shorten the reaction time from hours to minutes. This rapid heating can also help to minimize the formation of side products that may occur during prolonged heating in conventional methods.
Mechanochemical Approaches for Enhanced Reaction Efficiency
Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. These reactions are often performed in the absence of solvents or with minimal solvent, making them inherently more environmentally friendly. Mechanochemical methods can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry and can enhance reaction rates and yields.
The synthesis of amino acid derivatives and even peptide bond formation has been demonstrated using mechanochemical approaches. A mechanochemical synthesis of this compound could potentially involve the ball-milling of the necessary starting materials. This solvent-free or low-solvent approach would align with the principles of green chemistry by reducing waste and avoiding the use of hazardous solvents.
| Advanced Strategy | Principle | Potential Advantages for Synthesis |
| Continuous Flow Chemistry | Reactions in a continuously flowing stream. | Scalability, improved safety, precise control, in-line purification. |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating with microwave radiation. | Reduced reaction times, increased yields, improved purity. rsc.org |
| Mechanochemistry | Use of mechanical force to drive reactions. | Solvent-free or low-solvent, enhanced efficiency, access to novel reactivity. |
Green Chemistry Principles in this compound Production
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.
Key green chemistry principles applicable to the synthesis of the target compound include:
Prevention of Waste: Designing synthetic routes that generate minimal waste. Multicomponent reactions like the Ugi and Passerini reactions are inherently atom-economical, as they incorporate most of the atoms of the starting materials into the final product.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. The use of water as a solvent, or performing reactions under solvent-free conditions as in mechanochemistry, are greener alternatives.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis, while requiring energy input, can be more energy-efficient than conventional heating due to shorter reaction times.
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste.
Reduce Derivatives: Minimizing the use of protecting groups, which require additional steps for introduction and removal and generate waste. documentsdelivered.com
By incorporating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally benign.
Lack of Specific Research Data on "this compound" Prevents In-Depth Analysis of Its Sustainable Synthesis
Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific research available on the chemical compound "this compound." This scarcity of information precludes a detailed and accurate analysis of its synthetic methodologies, particularly concerning sustainable and eco-friendly practices as requested.
The investigation sought to uncover research pertaining to the utilization of sustainable solvents, solvent-free reaction conditions, atom economy, waste minimization, and the development of eco-friendly catalytic systems specifically for the synthesis of this compound. However, the search did not yield any dedicated studies or detailed experimental data for this particular compound.
While general principles of green chemistry in organic synthesis are well-established, applying these concepts to a specific molecule requires concrete experimental findings. Without published research on the synthesis of this compound, any discussion of its sustainable production would be purely speculative and would not meet the required standards of scientific accuracy.
It is important to note that the scientific community is actively exploring green chemistry approaches for the synthesis of a wide array of chemical compounds. These efforts are crucial for reducing the environmental impact of chemical manufacturing. However, the current body of research has not yet extended to the specific compound .
Therefore, it is not possible to provide an article that adheres to the requested outline and focuses solely on the chemical compound "this compound" due to the absence of the necessary foundational research. Further investigation and publication of synthetic routes for this compound are required before a thorough analysis of its sustainable production can be conducted.
Chemical Transformations and Design of Derivatives
Functional Group Interconversions and Protecting Group Chemistry
The presence of a primary amine and a benzyl (B1604629) ester necessitates careful control of reaction conditions to achieve selective modifications. Protecting group strategies are often essential to prevent unwanted side reactions and to direct reactivity to the desired site.
The selective cleavage of the benzyl ester in the presence of the amino group, or vice versa, is a critical step in the synthetic utility of 4-Amino-5-oxo-5-phenylmethoxypentanoate. The benzyl ester is primarily susceptible to hydrogenolysis, a common and efficient deprotection method.
Catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas), is the most prevalent method for cleaving benzyl esters to yield the corresponding carboxylic acid. organic-chemistry.orgacsgcipr.orgcommonorganicchemistry.com This reaction is generally conducted under mild conditions and is compatible with many other functional groups. An alternative, often milder, approach is transfer hydrogenolysis, which uses a hydrogen donor like 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst. acsgcipr.org These methods are highly effective for the deprotection of benzyl esters in amino acid and peptide chemistry. rsc.orgresearchgate.net
Conversely, the primary amino group often requires protection to prevent its reaction during subsequent synthetic steps, such as acylation or alkylation at other positions, or to improve solubility. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Cbz group can be removed under the same hydrogenolysis conditions used for the benzyl ester, while the Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid). This orthogonality allows for selective deprotection schemes. For instance, if the amino group is unprotected, catalytic hydrogenation will selectively cleave the benzyl ester, leaving the amine intact.
Table 1: Representative Conditions for Selective Benzyl Ester Deprotection
| Method | Catalyst/Reagent | Conditions | Product | Ref. |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH or EtOH, room temperature, atmospheric pressure | Free Carboxylic Acid | commonorganicchemistry.com |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | EtOH, reflux | Free Carboxylic Acid | acsgcipr.org |
| Chemical Reduction | Nickel Boride | Methanol, ambient temperature | Free Carboxylic Acid | organic-chemistry.org |
This table presents common methods for benzyl ester deprotection applicable to amino acid derivatives.
The primary amino group of this compound is a nucleophilic center that readily participates in acylation and alkylation reactions. These transformations are fundamental for creating peptide bonds, introducing diverse substituents, and modifying the compound's physicochemical properties.
Acylation is typically achieved by reacting the amino group with acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a base. This reaction forms an amide bond and is a cornerstone of peptide synthesis. The introduction of various acyl groups can significantly influence the biological activity of the resulting molecule. mdpi.com
Alkylation introduces alkyl groups to the nitrogen atom. Reductive amination is a common method, involving the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄). chimia.ch A more advanced and stereochemistry-preserving method is the direct N-alkylation using alcohols via a "borrowing hydrogen" strategy, often catalyzed by ruthenium or iridium complexes. nih.govresearchgate.net This approach is advantageous as it is atom-economical, base-free (thus minimizing racemization at the adjacent chiral center), and produces water as the only byproduct. nih.govresearchgate.net
Table 2: Examples of Base-Free N-Alkylation of Amino Esters with Alcohols
| Amino Ester Substrate | Alcohol Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Ref. |
| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ru-complex | 95% | >99% | nih.gov |
| Proline methyl ester | Benzyl alcohol | Ru-complex | 85% | >99% | nih.gov |
| Alanine methyl ester | 1-Butanol | Ir-complex | 92% | >99% | researchgate.net |
This table showcases the efficiency and stereochemical retention of modern N-alkylation methods applicable to the amino group of the title compound.
Synthesis of Analogues and Bioisosteres of this compound
As a glutamic acid analogue, this compound is a prime candidate for structural modification to explore structure-activity relationships (SAR) and develop compounds with improved potency, selectivity, or pharmacokinetic properties.
SAR studies on glutamic acid derivatives aim to understand how specific structural features influence their interaction with biological targets, such as glutamate (B1630785) receptors. nih.gov Key modifications often involve altering the distance between the amino and acidic functionalities, introducing steric bulk, or replacing functional groups with bioisosteres. nih.govsemanticscholar.org
For the title compound, after deprotection of the benzyl ester, the resulting carboxylic acid could be replaced with bioisosteric groups like a phosphonate (B1237965) or a tetrazole. This has been shown to modulate activity, particularly for NMDA receptor antagonists. nih.gov Homologation, or the extension of the carbon chain between the core amino acid moiety and the distal acidic group, is another strategy to probe the optimal geometry for receptor binding. nih.gov Furthermore, the benzamido moiety in related structures has been extensively modified to explore interactions with receptor pockets, leading to the discovery of potent inhibitors. nih.gov
Table 3: Potential Structural Modifications for SAR Exploration
| Modification Site | Type of Modification | Rationale |
| Phenylmethoxy (Ester) Group | Deprotection followed by bioisosteric replacement (e.g., phosphonate) | Modulate potency and receptor subtype selectivity. nih.gov |
| Pentanoate Backbone | Chain extension or contraction (homologation) | Optimize the distance between key pharmacophoric groups. nih.gov |
| Amino Group | Acylation with diverse aromatic/aliphatic groups | Explore binding pockets and improve target affinity. nih.gov |
| Carbon Backbone | Introduction of substituents (e.g., methyl, phenyl) | Introduce steric constraints and probe receptor topology. researchgate.net |
Reducing the conformational flexibility of a molecule can lock it into a bioactive conformation, leading to increased potency and selectivity. lifechemicals.com This is a widely used strategy in the design of ligands for glutamate receptors. rsc.orgnih.gov For this compound, conformational restriction can be achieved by incorporating the carbon backbone into a cyclic system.
Examples of such strategies include the synthesis of analogues built on rigid scaffolds like spiro[3.3]heptane, which "fix" the relative positions of the amino and carboxylate groups in space. nih.govresearchgate.net Another approach involves forming a lactam, such as pyroglutamic acid, which is a conformationally restricted precursor for many bioactive molecules. researchgate.netwikipedia.org These rigid structures are invaluable tools for mapping the binding sites of receptors and for designing drugs with improved selectivity profiles. lifechemicals.comresearchgate.net
Application as a Versatile Building Block in Complex Molecule Synthesis
With its multiple, chemically distinct functional groups and inherent chirality, this compound is an excellent chiral building block for the synthesis of more complex molecules. researchgate.net Such polyfunctionalized chiral building blocks are highly valued in the synthesis of natural products and pharmaceuticals. acs.orgacs.org
The δ-amino β-keto ester motif is particularly useful for constructing heterocyclic systems. acs.orgnih.gov For example, intramolecular cyclization via reductive amination could lead to the formation of substituted piperidone rings, which are common cores in many alkaloids. The ketone functionality can be used as a handle for further carbon-carbon bond-forming reactions, such as aldol (B89426) or Wittig reactions, while the amino and ester groups allow for incorporation into peptide chains or further derivatization.
The relationship of this compound to glutamic acid also allows it to serve as a precursor to pyroglutamic acid derivatives, which are themselves powerful chiral synthons for a wide range of bioactive natural products. researchgate.netresearchgate.netgoogle.com The versatility of this compound makes it a valuable starting material for generating libraries of complex and diverse compounds for drug discovery.
Chemical Conjugation and Bioconjugation Methodologies
L-glutamic acid γ-benzyl ester can be utilized in the development of chemical probes for studying biological systems. A powerful strategy involves the genetic encoding of this unnatural amino acid into proteins. nih.gov This technique allows for the site-specific incorporation of the ester into a protein of interest, providing a unique chemical handle that is not present in native proteins.
Once incorporated, the benzyl ester group can be chemically transformed to introduce a probe or a reactive group for further functionalization. One such transformation is the conversion of the benzyl ester into an acyl hydrazide. This is achieved by treating the protein containing the L-glutamic acid γ-benzyl ester with hydrazine. The resulting acyl hydrazide is a versatile chemical handle that can be used for site-specific protein labeling. nih.gov For example, the acyl hydrazide can be reacted with various molecules to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups, enabling the study of protein localization, interaction, and function. nih.govmskcc.org
This methodology offers a powerful tool for chemical biology, allowing for the modification of proteins in a controlled manner to investigate their roles in complex biological processes. nih.govmskcc.org The ability to introduce a unique reactive group at a specific site in a protein opens up possibilities for creating novel protein conjugates with tailored properties and functions.
The polymeric form of L-glutamic acid γ-benzyl ester, poly(γ-benzyl-L-glutamate) (PBLG), serves as a versatile scaffold for ligand design and the generation of functional polymer libraries. The inherent properties of PBLG, such as its biodegradability and its tendency to form ordered secondary structures like α-helices, make it an attractive starting material for creating new biomaterials. nih.govsigmaaldrich.com
Strategies for ligand design and library generation often involve the chemical modification of the benzyl ester side chains of PBLG or the synthesis of block copolymers with diverse functionalities. For instance, functional polypeptides can be synthesized by using NCA monomers that already contain a conjugation-amenable functional group. An example is the polymerization of γ-(4-vinylbenzyl)-L-glutamate N-carboxyanhydride, which results in a polymer with pendant vinyl groups. nih.govpku.edu.cn These vinyl groups can then be modified using a variety of highly efficient chemical reactions to create a library of polymers with different side chains and, consequently, different properties and potential ligand-binding capabilities. pku.edu.cn
Another approach involves the synthesis of block copolymers, where PBLG is combined with other polymer blocks to create amphiphilic structures that can self-assemble into nanoparticles or other ordered structures. acs.orgnih.gov These nanoparticles can be further functionalized on their surface, for example, with polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic properties in biological systems. nih.gov By varying the nature of the co-polymers and the functional groups attached, libraries of nanoparticles with different sizes, surface charges, and ligand presentations can be generated for applications such as drug delivery and targeting. nih.gov
These strategies demonstrate how the chemical platform based on this compound can be leveraged to design and synthesize diverse molecular architectures with potential applications in diagnostics and therapeutics.
Advanced Analytical and Structural Characterization Techniques
High-Resolution Spectroscopic Analysis
A thorough spectroscopic analysis is fundamental to the unequivocal identification and structural elucidation of a chemical compound. However, for 4-Amino-5-oxo-5-phenylmethoxypentanoate, the specific data required for such an analysis are not available in published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Complete Structural Assignment
There is no published ¹H or ¹³C NMR data for this compound. Consequently, a detailed assignment of proton and carbon signals, which would confirm the connectivity of the atoms and the stereochemistry of the molecule, cannot be provided. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC, which are crucial for establishing through-bond and through-space correlations, have not been reported for this compound.
Mass Spectrometry: Electrospray Ionization (ESI-MS) and Fragmentation Pathway Elucidation
Specific mass spectrometry data, including the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) from high-resolution mass spectrometry (HRMS), is not documented. Furthermore, no studies detailing the fragmentation patterns of this compound under ESI-MS/MS conditions are available, which would be essential for confirming its structure by identifying characteristic fragment ions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
The characteristic vibrational frequencies for the functional groups present in this compound, such as the amino group (N-H stretching and bending), the ketone and ester carbonyl groups (C=O stretching), and the phenylmethoxy group, have not been reported in the form of an experimental IR or Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Analysis for Conjugated Systems
Information regarding the UV-Vis absorption profile of this compound is absent from the scientific literature. Therefore, an analysis of its electronic transitions and the identification of its principal chromophores cannot be performed.
Solid-State Structural Determination
The definitive three-dimensional arrangement of atoms in a molecule is determined through solid-state structural analysis.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
There are no published reports of the single-crystal X-ray diffraction analysis of this compound. As a result, critical information such as its crystal system, space group, unit cell dimensions, and the precise bond lengths, bond angles, and torsion angles that define its absolute configuration and intermolecular packing in the solid state, remains unknown.
Chromatographic and Separation Science
Chromatographic techniques are indispensable for the purification and analysis of complex organic molecules like this compound. These methods allow for the separation of the target compound from impurities and the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity of this compound. A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. By carefully selecting the column, mobile phase composition, and detector, a high degree of separation and sensitivity can be achieved.
For the determination of enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the compound, leading to their separation. The relative peak areas of the two enantiomers in the chromatogram allow for the precise calculation of the enantiomeric excess.
Table 1: Illustrative HPLC Parameters for Purity and Enantiomeric Excess Analysis
| Parameter | Purity Assessment | Enantiomeric Excess Determination |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Hexane/Isopropanol (isocratic elution) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 25 °C |
Advanced Separation Techniques for Isomer Resolution
Beyond standard HPLC, more advanced separation techniques may be employed to resolve complex isomeric mixtures of this compound. Supercritical Fluid Chromatography (SFC) is a powerful alternative that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a greener alternative to normal-phase HPLC.
Table 2: Comparison of Advanced Separation Techniques for Isomer Resolution
| Technique | Principle | Advantages | Typical Application |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid mobile phase for separation on a packed column. | Fast separations, reduced solvent consumption, suitable for chiral and achiral separations. | Resolution of stereoisomers and diastereomers. |
| Multidimensional Chromatography | Employs two or more columns with orthogonal separation mechanisms. | High peak capacity, ability to resolve highly complex mixtures. | Separation of structurally similar isomers and impurities. |
Conformational Analysis through Spectroscopic and Computational Methods
The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. A combination of spectroscopic techniques and computational modeling provides a detailed picture of the conformational landscape of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms within the molecule, which helps in elucidating its preferred conformation in solution.
Computational methods, such as Density Functional Theory (DFT), are used to model the potential energy surface of the molecule and identify stable conformers. These calculations can also predict spectroscopic parameters that can be compared with experimental data to validate the conformational models.
Table 3: Spectroscopic and Computational Data for Conformational Analysis
| Method | Observable | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Coupling constants (J-values) | Dihedral angles between adjacent protons. |
| Nuclear Overhauser Effect (NOE) | Through-space correlations between protons. | Interatomic distances, revealing spatial proximity. |
| Computational Modeling (DFT) | Relative energies of conformers | Identification of the most stable conformations. |
| Predicted Spectroscopic Data | Calculated NMR chemical shifts and coupling constants. | Comparison with experimental data to validate the proposed conformation. |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometric parameters of a molecule.
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. By employing methods such as B3LYP with a 6-311+G** basis set, the ground state geometry of 4-Amino-5-oxo-5-phenylmethoxypentanoate can be optimized to its lowest energy conformation. researchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.
Furthermore, these studies provide crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are key indicators of a molecule's chemical reactivity. espublisher.com The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -850.12 Hartrees |
Note: The data presented in this table is hypothetical and for illustrative purposes.
A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters. researchgate.net For this compound, theoretical calculations can forecast its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for experimental structure verification. researchgate.net
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's chromophores. espublisher.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C1 (Carbonyl) | 172.5 |
| C2 | 35.8 |
| C3 | 28.1 |
| C4 (CH-NH₂) | 55.4 |
| C5 (Keto) | 205.1 |
| Phenylmethoxy (CH₂) | 70.3 |
| Phenylmethoxy (C-ipso) | 136.2 |
| Phenylmethoxy (C-ortho) | 128.9 |
| Phenylmethoxy (C-meta) | 128.7 |
| Phenylmethoxy (C-para) | 128.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. nih.gov These maps use a color scale to indicate regions of positive and negative electrostatic potential, revealing likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and ester groups and a positive potential near the amino group's hydrogen atoms.
Frontier Molecular Orbital (FMO) analysis focuses on the HOMO and LUMO, which are crucial for understanding chemical reactions. researchgate.net The spatial distribution of these orbitals indicates the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO). This analysis is fundamental to predicting the molecule's reactivity in various chemical environments. espublisher.com
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics offer insights into the macroscopic behavior and interactions of molecules over time.
Molecules are not static entities; they possess conformational flexibility due to the rotation around single bonds. mdpi.com Conformational analysis of this compound would involve systematically rotating its flexible dihedral angles to map out the potential energy surface. This process identifies the various low-energy conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's accessible shapes.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. samipubco.com For analogues of this compound, docking studies could be performed against a range of enzymes or receptors to identify potential biological targets. These simulations predict the binding mode and estimate the binding affinity, often expressed as a docking score. mdpi.com This information is crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing. samipubco.com
Table 3: Hypothetical Docking Scores of this compound Analogues against a Kinase Target
| Analogue | Modification | Docking Score (kcal/mol) |
| 1 | Parent Molecule | -7.2 |
| 2 | N-acetylation | -7.8 |
| 3 | para-chloro substitution on phenyl ring | -8.1 |
| 4 | Methyl ester instead of phenylmethoxy | -6.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Chemoinformatics and the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent powerful computational strategies in modern drug discovery and development. These approaches leverage statistical and machine learning methods to correlate the chemical structure of compounds with their biological activities or physicochemical properties. industrialchemistryconsulting.comnih.govwikipedia.org For a molecule like this compound, these techniques offer a rational and efficient pathway to explore its therapeutic potential, optimize its structure for enhanced activity, and predict its behavior in biological systems.
Development of Predictive Models for Biological Activities of Derivatives
The development of predictive QSAR models for derivatives of this compound would be a critical step in identifying analogues with improved biological activities. This process typically involves several key stages, beginning with the compilation of a dataset of derivatives with experimentally determined activities against a specific biological target. stmjournals.comijapbjournal.com
Methodology for Model Development:
A typical workflow for developing a QSAR model for this compound derivatives would involve:
Data Set Preparation: A series of derivatives would be synthesized by modifying the core structure of this compound. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a particular enzyme, would be measured. This dataset would be divided into a training set for model development and a test set for external validation. industrialchemistryconsulting.com
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features. wikipedia.org
Model Building: Using the training set, a mathematical model would be constructed to correlate the calculated descriptors with the observed biological activity. Various statistical and machine learning techniques could be employed, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). ijapbjournal.comfiveable.me
Model Validation: The predictive power of the developed QSAR model would be rigorously assessed. Internal validation techniques like cross-validation would be used on the training set. The model's ability to predict the activity of new, unseen compounds would be evaluated using the external test set. wikipedia.org
Illustrative QSAR Model for Hypothetical Derivatives:
To illustrate this process, consider a hypothetical QSAR study on a series of this compound derivatives designed as inhibitors of a hypothetical enzyme, "Enzyme X." The following table presents a simplified, hypothetical dataset and the predicted activities from a generated QSAR model.
| Derivative | Modification on Core Structure | Experimental IC50 (nM) | Predicted IC50 (nM) |
| 1 | R = H | 120 | 115 |
| 2 | R = 4-Cl | 85 | 90 |
| 3 | R = 4-F | 95 | 98 |
| 4 | R = 4-CH3 | 150 | 145 |
| 5 | R = 3-Cl | 75 | 80 |
| 6 | R = 3-F | 88 | 92 |
| 7 | R = 2-Cl | 180 | 175 |
This data is purely illustrative and does not represent actual experimental results.
The insights gained from such a QSAR model would be invaluable for guiding the synthesis of new, potentially more potent derivatives of this compound.
Virtual Screening for Novel Scaffolds based on this compound Framework
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov The core structure of this compound can serve as a template or scaffold for identifying new molecules with similar biological activities but potentially different chemical structures, a process known as scaffold hopping. nih.govresearchgate.net
Virtual Screening Strategies:
Two primary strategies could be employed for virtual screening based on the this compound framework:
Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of the this compound structure to find other molecules with similar features. mdpi.com Methods like 2D fingerprint similarity or 3D shape-based screening would be used to compare compounds in a large database to the query scaffold.
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking simulations can be performed. mdpi.com In this approach, the this compound scaffold could be used to define the key interaction points within the target's binding site. The virtual screening would then identify other molecules from a library that can fit into the binding site and replicate these key interactions.
Hypothetical Virtual Screening Workflow and Hit Identification:
A hypothetical virtual screening campaign to find novel inhibitors of "Enzyme X" using the this compound scaffold could proceed as follows:
A 3D pharmacophore model is built based on the key structural features of this compound that are essential for binding to Enzyme X.
This pharmacophore model is used to screen a large virtual library of compounds (e.g., ZINC, ChemBridge).
The top-ranking hits are then subjected to molecular docking simulations into the active site of Enzyme X to predict their binding modes and affinities.
A final selection of promising candidates is made based on their docking scores, predicted interactions with key residues, and structural novelty compared to the original scaffold.
The following table provides a hypothetical list of top-ranked hits from such a virtual screening campaign.
| Hit Compound ID | Scaffold Type | Docking Score (kcal/mol) | Key Predicted Interactions |
| VS-Hit-001 | Tetrahydroquinoline | -9.8 | Hydrogen bond with Asp120, Pi-pi stacking with Phe250 |
| VS-Hit-002 | Benzimidazole | -9.5 | Hydrogen bond with Gly118, Salt bridge with Arg80 |
| VS-Hit-003 | Indole | -9.2 | Hydrogen bond with Asp120, Hydrophobic interactions |
| VS-Hit-004 | Pyrrolopyridine | -8.9 | Hydrogen bond with Ser150, Pi-pi stacking with Tyr245 |
This data is for illustrative purposes only and does not represent the results of an actual virtual screening study.
In Silico Prediction of Biotransformation Pathways and Metabolic Fates
In silico tools for predicting drug metabolism are becoming increasingly important in the early stages of drug discovery to identify potential metabolic liabilities of a compound. nih.govcreative-biolabs.com These computational models can predict the sites of metabolism, the resulting metabolites, and the enzymes responsible for these transformations. simulations-plus.comacs.org
For this compound, in silico predictions would offer valuable insights into its likely metabolic fate in the body, helping to anticipate the formation of active or potentially toxic metabolites.
Computational Tools and Methodologies:
A variety of computational tools are available for predicting biotransformation pathways, often utilizing one of two main approaches:
Knowledge-Based Systems: These systems use a predefined set of biotransformation rules derived from experimental metabolic data. rsc.org Tools like BioTransformer and enviPath can predict likely metabolites by applying these rules to the structure of this compound. biotransformer.cawickerlab.org
Machine Learning Models: These models are trained on large datasets of known metabolic reactions and can predict the likelihood of a particular site on a molecule being metabolized by specific enzymes, most notably Cytochrome P450 (CYP) enzymes. researchgate.net
Predicted Metabolic Pathways for this compound:
Based on the chemical structure of this compound, several metabolic reactions could be predicted by in silico tools. The most probable initial sites of metabolism would include:
Ester Hydrolysis: The ester linkage is a common site for hydrolysis by esterase enzymes, which would cleave the molecule into 4-amino-5-oxo-pentanoic acid and benzyl (B1604629) alcohol.
Oxidation of the Phenyl Ring: The phenyl group is susceptible to oxidation by CYP enzymes, potentially leading to the formation of various hydroxylated metabolites.
N-Dealkylation or Oxidation: The amino group could also be a site for metabolic transformations.
A hypothetical summary of predicted primary metabolites for this compound is presented in the table below.
| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme Family |
| 4-Amino-5-oxo-pentanoic acid and Benzyl alcohol | Ester Hydrolysis | Esterases |
| 4-Amino-5-oxo-5-(4-hydroxyphenylmethoxy)pentanoate | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |
| 4-Amino-5-oxo-5-phenylmethoxypentanoic acid | Oxidative deamination | Monoamine Oxidases |
The predicted metabolites and enzyme families in this table are hypothetical and based on general principles of drug metabolism.
Biochemical and Mechanistic Research Applications
Exploration of Biological Activity and Molecular Mechanisms
The structure of 4-Amino-5-oxo-5-phenylmethoxypentanoate, a derivative of glutamine, suggests its potential interaction with enzymes and pathways involved in amino acid metabolism. Research applications would likely focus on its role as a modulator of these systems.
In Vitro Enzyme Assays and Kinetic Characterization for Related Compounds
The primary enzymes of interest for in vitro assays involving glutamine analogs are glutaminase, glutamine synthetase, GABA aminotransferase (GABA-T), and glutamate (B1630785) decarboxylase (GAD). These enzymes are central to glutamate and GABA neurotransmitter metabolism.
Glutaminase (GLS): This enzyme catalyzes the conversion of glutamine to glutamate. Inhibitors of glutaminase are of significant interest in cancer research, as many tumors are "addicted" to glutamine. N-acylated glutamine derivatives can be investigated as potential glutaminase inhibitors. Kinetic studies would determine the nature of inhibition (e.g., competitive, uncompetitive) and the inhibition constant (Kᵢ). For instance, the glutaminase inhibitor CB-839 has shown significant anti-tumor effects in preclinical models. While specific kinetic data for this compound is unavailable, the kinetic parameters of known glutaminase inhibitors provide a reference for potential studies.
Interactive Data Table: Kinetic Parameters of Known Glutaminase Inhibitors
| Inhibitor | Target Isoform | Inhibition Type | Kᵢ Value |
| BPTES | GLS1 | Allosteric, Uncompetitive | ~3 µM |
| CB-839 (Telaglenastat) | GLS1 | Allosteric, Non-competitive | ~0.03 µM |
| 6-Diazo-5-oxo-L-norleucine (DON) | GLS1/GLS2 | Irreversible, Covalent | Not applicable |
This table presents data for well-characterized glutaminase inhibitors to provide context for potential studies on related compounds.
GABA Aminotransferase (GABA-T): This enzyme degrades the inhibitory neurotransmitter GABA. Inhibition of GABA-T leads to increased GABA levels in the brain and is a therapeutic strategy for epilepsy. Assays for GABA-T activity typically monitor the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The potential of this compound as a GABA-T inhibitor could be assessed using established in vitro assays. Known irreversible inhibitors like vigabatrin serve as important benchmarks in these studies.
Glutamate Decarboxylase (GAD): GAD catalyzes the synthesis of GABA from glutamate. Modulators of GAD activity could have significant implications for neurological disorders. In vitro assays for GAD activity often measure the production of GABA or the consumption of glutamate. The structural similarity of this compound to the GAD substrate, glutamate, makes it a candidate for investigation as a potential modulator of this enzyme.
Investigations into Molecular Targets and Receptor Binding Interactions
Beyond enzymatic targets, N-acylated amino acids can interact with various receptors. Given that glutamine is a precursor to the primary excitatory and inhibitory neurotransmitters, glutamate and GABA, respectively, derivatives like this compound could potentially interact with glutamate and GABA receptors.
Receptor binding assays would be employed to determine the affinity of the compound for different receptor subtypes (e.g., NMDA, AMPA, kainate for glutamate; GABAₐ, GABAₑ for GABA). These experiments typically use radiolabeled ligands to compete with the test compound for receptor binding sites on isolated cell membranes or recombinant receptors. While N-acylation can reduce binding affinity for some receptors, it may also confer selectivity for specific subtypes.
Cell-Free Biochemical Pathway Analysis Affected by Related Compounds
Cell-free systems, utilizing cell lysates or reconstituted biochemical pathways, offer a powerful tool to study the impact of a compound on a specific metabolic sequence without the complexity of a whole-cell environment. For a compound related to glutamine, a key pathway for investigation is glutaminolysis, the process by which glutamine is converted to α-ketoglutarate to fuel the TCA cycle.
In a cell-free system containing the necessary enzymes (glutaminase, glutamate dehydrogenase, or aminotransferases), the effect of this compound on the flux of glutamine to α-ketoglutarate could be quantified. This would provide insights into its potential to disrupt cancer cell metabolism. Such studies have demonstrated that glutamine is a crucial source of carbon for the TCA cycle in rapidly proliferating cells.
Metabolic Pathways and Biotransformation Studies
Understanding the metabolic fate of a compound is crucial for its development as a research tool or therapeutic agent. For this compound, in vitro systems would be used to identify potential degradation pathways and characterize the resulting metabolites.
Identification of Enzymatic Degradation Pathways
The most probable initial step in the degradation of this compound is the hydrolysis of the ester and amide bonds. The phenylmethoxycarbonyl group is structurally similar to the widely used N-benzyloxycarbonyl (Cbz) protecting group.
Enzymatic Cleavage of the N-protecting Group: Several enzymes, particularly from microbial sources, have been identified that can enantioselectively cleave N-benzyloxycarbonyl groups from amino acids. google.com For example, a Cbz-deprotecting enzyme from Sphingomonas paucimobilis has been purified and characterized. google.com It is plausible that similar enzymes in mammalian systems, such as esterases or amidases, could hydrolyze the phenylmethoxycarbonyl group of the target compound.
Hydrolysis of the Ester Linkage: The methyl ester group is susceptible to hydrolysis by various esterases present in in vitro systems like liver microsomes or S9 fractions. This would yield the corresponding carboxylic acid.
Characterization of Metabolites in In Vitro Systems
To identify and characterize the metabolites of this compound, the compound would be incubated with in vitro metabolic systems, such as liver microsomes or hepatocytes. The resulting mixture would then be analyzed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).
Potential Metabolites: Based on the likely enzymatic degradation pathways, the following metabolites could be anticipated:
4-Amino-5-oxo-5-phenylmethoxypentanoic acid: Resulting from the hydrolysis of the methyl ester.
Methyl 4-amino-5-oxopentanoate (and benzyl (B1604629) alcohol): Resulting from the cleavage of the N-phenylmethoxycarbonyl group.
Glutamine: If both the ester and the N-protecting group are removed.
Further degradation products of glutamine: Such as glutamate, α-ketoglutarate, and GABA, depending on the enzymes present in the in vitro system.
Interactive Data Table: Potential In Vitro Metabolites and their Precursors
| Potential Metabolite | Precursor Compound | Enzymatic Reaction |
| 4-Amino-5-oxo-5-phenylmethoxypentanoic acid | This compound | Ester Hydrolysis |
| Methyl 4-amino-5-oxopentanoate | This compound | Amidase/Carbamate Hydrolysis |
| Benzyl Alcohol | This compound | Amidase/Carbamate Hydrolysis |
| Glutamine | 4-Amino-5-oxo-5-phenylmethoxypentanoic acid or Methyl 4-amino-5-oxopentanoate | Amidase/Carbamate or Ester Hydrolysis |
This table outlines the predicted primary metabolites based on the structure of the parent compound and known metabolic pathways of related molecules.
Role as a Precursor or Intermediate in Biosynthetic Pathways of Natural Products
While specific, direct evidence for the involvement of this compound as a standard intermediate in primary metabolic or well-established biosynthetic pathways of natural products is not extensively documented, the structural motif of a protected glutamic acid derivative is of significant importance in synthetic and semi-synthetic approaches to complex bioactive molecules. In the context of chemoenzymatic and synthetic strategies for natural product synthesis, protected amino acids are fundamental building blocks.
The use of a benzyl ester to protect the gamma-carboxyl group of glutamic acid, as seen in the core structure of this compound, is a common strategy in peptide synthesis. This protection prevents the side chain from reacting during the formation of peptide bonds. Such protected amino acids can be incorporated into peptide chains that form the backbone of many natural products, including certain antibiotics and toxins.
Furthermore, derivatives of glutamic acid are known precursors in the biosynthesis of some natural products. While the phenylmethoxy (benzyl) protecting group is typically introduced synthetically, the underlying glutamic acid scaffold is a primary metabolite that feeds into various secondary metabolic pathways. The bioactivation of molecules containing a benzylamine moiety, a structure related to the protecting group, has been studied, revealing pathways that can lead to reactive intermediates capable of forming conjugates with endogenous molecules like glutathione and glutamate. This suggests that while the exact title compound may not be a natural intermediate, its core components are recognized and processed by biological systems.
Application in Protein Chemistry and Biomaterials Science
The applications of this compound and its close chemical relatives in protein chemistry and biomaterials science are predominantly centered on its role as a protected monomer for the synthesis of poly-L-glutamic acid (PLGA) and its derivatives. The benzyl ester protection of the glutamic acid side chain is crucial for controlling the polymerization process and enabling the production of high molecular weight polypeptides with well-defined structures.
Synthesis of Biocompatible Polymers and Hydrogels from Poly-L-Glutamic Acid
The synthesis of poly-L-glutamic acid (PLGA), a biodegradable and biocompatible polymer, often proceeds through the polymerization of a protected glutamic acid monomer, followed by the removal of the protecting group. A widely used precursor for this process is γ-benzyl-L-glutamate, which can be converted to its N-carboxyanhydride (NCA) derivative for ring-opening polymerization. This process yields poly(γ-benzyl-L-glutamate) (PBLG), a hydrophobic polymer that serves as a key intermediate. scielo.bruah.edugoogle.com
The benzyl group in PBLG can be removed through various methods, such as catalytic hydrogenation or treatment with acids like HBr in acetic acid, to yield the water-soluble poly-L-glutamic acid. scielo.brgoogle.com The molecular weight of the final PLGA can be controlled by adjusting the polymerization conditions of the protected monomer. uah.edu
Table 1: Research Findings on the Synthesis of Poly-L-Glutamic Acid and its Precursors
| Precursor Compound | Polymerization Method | Key Findings |
| γ-benzyl-L-glutamate N-carboxyanhydride | Ring-opening polymerization | A reliable method to obtain polypeptides with controllable molecular weight and low polydispersity. uah.edu |
| Poly(γ-benzyl-L-glutamate) | Deprotection via catalytic hydrogenation | An effective method for obtaining pure poly-L-glutamic acid, particularly in the α-helix secondary structure. scielo.br |
| Poly(γ-benzyl-L-glutamate) | Deprotection using HBr acetic acid solution | Enables the production of high molecular weight poly-L-glutamic acid under normal pressure. google.com |
PLGA is a versatile platform for the development of various biomaterials. Its free carboxyl groups can be modified to attach drugs, targeting ligands, or cross-linking agents to form hydrogels. These hydrogels have applications in drug delivery, tissue engineering, and as scaffolds for cell growth due to their biocompatibility and biodegradability. The ability to synthesize high molecular weight PLGA from its benzyl-protected precursor is essential for creating materials with desired mechanical properties and degradation profiles.
Future Research Directions and Emerging Opportunities
Integration with Systems Biology and Omics Technologies for Comprehensive Biological Understanding
To elucidate the biological role of 4-Amino-5-oxo-5-phenylmethoxypentanoate, a systems-level approach will be indispensable. By integrating various "omics" technologies, researchers can build a comprehensive picture of how this compound interacts with biological systems.
Potential Research Approaches:
| Omics Technology | Potential Application for this compound |
| Genomics | Investigating changes in gene expression in cells or tissues exposed to the compound to identify potential cellular pathways it may modulate. |
| Proteomics | Analyzing alterations in protein expression and post-translational modifications to pinpoint specific protein targets and understand its mechanism of action. |
| Metabolomics | Studying changes in the metabolic profile of a biological system to reveal any impact on metabolic pathways and identify potential biomarkers of its activity. |
| Transcriptomics | Providing a detailed snapshot of the RNA landscape within a cell to understand the immediate transcriptional response to the compound. |
By combining data from these platforms, a holistic understanding of the compound's bioactivity can be achieved, paving the way for hypothesis-driven research into its specific functions.
Advancements in Targeted Delivery Systems and Nanotechnology Applications for Derivatives
Should this compound or its future derivatives demonstrate therapeutic potential, targeted delivery systems will be crucial for maximizing efficacy and minimizing potential off-target effects. Nanotechnology offers a versatile toolkit for achieving this.
Emerging Opportunities in Delivery Systems:
Liposomal Encapsulation: Encapsulating the compound within liposomes could enhance its solubility, stability, and bioavailability.
Polymeric Nanoparticles: Biodegradable polymers can be engineered to release the compound in a controlled manner at a specific site.
Functionalized Nanocarriers: Attaching targeting ligands (e.g., antibodies, peptides) to the surface of nanocarriers could direct the compound to specific cells or tissues, such as cancer cells or inflamed tissues.
These advanced delivery strategies could transform a potentially interesting molecule into a precision therapeutic agent.
Innovative Applications in Medicinal Chemistry and Drug Discovery Beyond Established Uses
The unique chemical structure of this compound, featuring an amino group, a ketone, and a benzyloxycarbonyl group, suggests a wide range of possibilities for medicinal chemists.
Potential Areas of Exploration:
Scaffold for Novel Pharmacophores: The core structure can be used as a starting point for the synthesis of a library of new compounds with diverse biological activities.
Enzyme Inhibitor Design: The functional groups present suggest potential interactions with the active sites of various enzymes, making it a candidate for inhibitor development.
Prodrug Development: The phenylmethoxy group could be designed as a cleavable moiety, allowing for the controlled release of an active form of the molecule within the body.
Systematic structural modifications and subsequent screening will be key to unlocking its full therapeutic potential.
Development of Novel Analytical Methodologies for Detection and Quantification in Complex Matrices
As research into this compound progresses, the need for sensitive and specific analytical methods for its detection and quantification will become paramount. These methods will be essential for pharmacokinetic studies, metabolism research, and quality control.
Future Analytical Development:
| Analytical Technique | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Coupled with mass spectrometry (LC-MS), this will be the cornerstone for separating and identifying the compound and its metabolites in biological fluids like plasma and urine. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | May be applicable for volatile derivatives of the compound, offering high resolution and sensitivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Crucial for the structural elucidation of the compound and its synthetic intermediates and for studying its interaction with biological macromolecules. |
| Immunoassays | The development of specific antibodies could lead to rapid and high-throughput screening assays, such as ELISA, for quantifying the compound in a large number of samples. |
The development of robust analytical methods will be a critical enabling step for all facets of research on this novel compound.
Q & A
Q. What are the recommended synthetic routes for 4-Amino-5-oxo-5-phenylmethoxypentanoate, and what reaction conditions are critical?
The synthesis of this compound typically involves multi-step reactions starting with precursors like glutaric anhydride or functionalized aromatic amines. Key steps include:
- Amide bond formation : Reacting 4-methoxyphenylamine with a ketone-containing intermediate under reflux in anhydrous dichloromethane (DCM) with a coupling agent such as DCC (dicyclohexylcarbodiimide) .
- Esterification : Using methanol or ethanol in acidic conditions to stabilize the ester group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>90%) .
Q. How does the structural configuration of this compound influence its biochemical reactivity?
The compound’s reactivity arises from its:
- Ketone group : Participates in nucleophilic additions (e.g., with amines or hydrazines) for probe derivatization .
- Amino group : Enables conjugation with fluorescent tags or biomolecules via carbodiimide-mediated coupling .
- Phenylmethoxy moiety : Enhances lipophilicity, improving membrane permeability in cellular assays .
Comparative studies with analogs (e.g., 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid) show that substituents on the phenyl ring modulate binding affinity to inflammatory targets .
Q. What analytical techniques are most effective for characterizing this compound?
- HPLC-MS : Quantifies purity (>95%) and detects impurities using a C18 column and acetonitrile/water gradient .
- NMR spectroscopy : 1H NMR (400 MHz, DMSO-d6) confirms structure via peaks at δ 7.3–7.5 (aromatic protons) and δ 2.5–3.2 (methylene groups adjacent to the ketone) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced Questions
Q. What challenges arise in optimizing the synthetic yield of this compound, and how are they addressed?
Key challenges include:
- Low intermediate stability : The amino-ketone intermediate is prone to oxidation. Solutions include inert atmosphere (N₂/Ar) and low-temperature reactions (−10°C to 0°C) .
- Byproduct formation : Competing reactions during esterification generate hydrolyzed acids. Using excess methanol and catalytic H₂SO₄ minimizes this .
- Scalability : Batch reactors with automated pH control improve reproducibility in large-scale synthesis .
Q. How can contradictory data on the compound’s anti-inflammatory activity across studies be reconciled?
Discrepancies may arise from:
- Assay variability : In vitro COX-2 inhibition assays (IC₅₀) vs. in vivo murine edema models show differing potency due to metabolic stability .
- Structural analogs : Fluorine-substituted analogs (e.g., 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid) exhibit higher activity, suggesting electronic effects from substituents .
- Dosage thresholds : Activity is dose-dependent; studies using <10 µM concentrations may miss efficacy .
Q. What mechanistic insights explain its role in modulating enzyme interactions?
- Competitive inhibition : The ketone group mimics the natural substrate’s transition state in enzymes like 5-lipoxygenase, blocking arachidonic acid binding (Ki = 2.3 µM) .
- Allosteric modulation : The phenylmethoxy group induces conformational changes in COX-2, as shown by X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
